REACTION_CXSMILES
|
[C:1]([C:5]1[CH:12]=[CH:11][CH:10]=[C:7](C=O)[C:6]=1[OH:13])([CH3:4])([CH3:3])[CH3:2].[CH2:14]=[O:15].[ClH:16].[C:17]([O-])([O-])=O.[Na+].[Na+]>>[C:1]([C:5]1[CH:12]=[C:11]([CH2:17][Cl:16])[CH:10]=[C:7]([CH:14]=[O:15])[C:6]=1[OH:13])([CH3:2])([CH3:3])[CH3:4] |f:3.4.5|
|
Name
|
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(C=O)=CC=C1)O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic layers were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the volatiles were evaporated under low pressure
|
Type
|
CUSTOM
|
Details
|
to give a beige solid which
|
Type
|
CUSTOM
|
Details
|
purification
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=C(C(C=O)=CC(=C1)CCl)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |